

cross-reactivity studies of 4-Cyanobenzoyl fluoride with other functional groups

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Compound of Interest

Compound Name: 4-Cyanobenzoyl fluoride

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A Comparative Guide to the Cross-Reactivity of 4-Cyanobenzoyl Fluoride

For researchers, scientists, and professionals in drug development, understanding the reactivity profile of acylating agents is paramount for predictable and efficient synthesis. **4-Cyanobenzoyl fluoride** is a valuable reagent, offering a unique balance of reactivity and stability. This guide provides a comparative analysis of its cross-reactivity with common functional groups, supported by available experimental data for analogous compounds and detailed experimental protocols.

General Reactivity and Stability

Acyl fluorides, including **4-cyanobenzoyl fluoride**, are generally more stable and less reactive than their acyl chloride counterparts.^[1] This is attributed to the strong carbon-fluorine bond.^[1] The electron-withdrawing nature of the para-cyano group in **4-cyanobenzoyl fluoride** increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl fluoride.

Cross-Reactivity with Common Functional Groups

The reactivity of **4-cyanobenzoyl fluoride** with various nucleophiles follows the general trend of nucleophilicity and the reaction mechanism for nucleophilic acyl substitution. The primary

reaction pathway involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the fluoride leaving group.

Reaction with Amines (Aminolysis)

The reaction of **4-cyanobenzoyl fluoride** with primary and secondary amines is expected to be rapid and efficient, leading to the formation of the corresponding amides. The kinetics of aminolysis of benzoyl fluorides in non-hydroxylic solvents have been shown to be complex, often involving terms that are second-order in the amine, suggesting general base catalysis by a second amine molecule.^[2]^[3]

Reaction with Alcohols (Alcoholysis)

The reaction with alcohols to form esters is generally slower than aminolysis and may require the presence of a base or catalyst to proceed at a reasonable rate. The reactivity of alcohols will follow the order of their nucleophilicity and steric accessibility (e.g., primary > secondary > tertiary).

Reaction with Thiols (Thiolysis)

While specific kinetic data for the reaction of **4-cyanobenzoyl fluoride** with thiols is limited, it is known that acyl fluorides can react with thiosilanes to produce thioesters.^[4] Thiolates, being excellent nucleophiles, are expected to react readily with **4-cyanobenzoyl fluoride**.

Reaction with Water (Hydrolysis)

Acyl fluorides are significantly more stable to hydrolysis than other acyl halides.^[1] The hydrolysis of benzoyl fluoride in aqueous media can be catalyzed by Brønsted acids.^[5] The electron-withdrawing cyano group in **4-cyanobenzoyl fluoride** is expected to accelerate the rate of hydrolysis compared to benzoyl fluoride.

Quantitative Cross-Reactivity Data

Direct quantitative kinetic data for **4-cyanobenzoyl fluoride** is scarce in the literature. However, data from closely related compounds can provide valuable insights into its expected reactivity.

Table 1: Kinetic Data for the Aminolysis of Substituted Benzoyl Fluorides

The following table presents rate constants for the reaction of benzoyl fluoride and p-nitrobenzoyl fluoride with various amines in different solvents. The p-nitro group is a strong electron-withdrawing group, similar to the p-cyano group, making p-nitrobenzoyl fluoride a reasonable proxy for estimating the reactivity of **4-cyanobenzoyl fluoride**.

Acyl Fluoride	Amine	Solvent	k (L mol ⁻¹ s ⁻¹)
Benzoyl Fluoride	Piperidine	Dioxane	0.012
Benzoyl Fluoride	Piperidine	Acetonitrile	0.045
p-Nitrobenzoyl Fluoride	Piperidine	Dioxane	0.38
p-Nitrobenzoyl Fluoride	Piperidine	Acetonitrile	1.45

Data extracted from a study on the aminolysis of benzoyl fluorides.^[2] The significantly higher rate constants for p-nitrobenzoyl fluoride highlight the activating effect of a strong electron-withdrawing group.

Table 2: Solvolysis Rate Constants for p-Substituted Benzoyl Chlorides

To illustrate the electronic effect of the cyano group, the solvolysis rates of various p-substituted benzoyl chlorides are presented below. A similar trend would be expected for the corresponding benzoyl fluorides, although the absolute rates would be lower.

Substituent (Z) in p-Z-C ₆ H ₄ COCl	Solvent	k (s ⁻¹) at 25°C
OMe	97% HFIP/H ₂ O	1.3 x 10 ⁻¹
Me	97% HFIP/H ₂ O	2.5 x 10 ⁻⁴
H	97% HFIP/H ₂ O	1.1 x 10 ⁻⁵
Cl	97% HFIP/H ₂ O	1.8 x 10 ⁻⁶
NO ₂	97% HFIP/H ₂ O	1.0 x 10 ⁻⁸

Data from a study on the solvolysis of benzoyl chlorides in weakly nucleophilic media.[6] The data shows a clear trend where electron-donating groups accelerate the reaction (via stabilization of a positive charge in the transition state) and electron-withdrawing groups decelerate it in this specific S_N1-like solvolysis. However, for a bimolecular nucleophilic attack, the electron-withdrawing cyano group is expected to increase the reactivity of the carbonyl carbon.

Comparison with 4-Cyanobenzoyl Chloride

4-Cyanobenzoyl chloride is a significantly more reactive acylating agent than its fluoride counterpart. This higher reactivity stems from the better leaving group ability of the chloride ion compared to the fluoride ion. While this high reactivity can be advantageous for difficult acylations, it also leads to lower functional group tolerance and greater sensitivity to moisture.

Table 3: Qualitative Comparison of **4-Cyanobenzoyl Fluoride** and 4-Cyanobenzoyl Chloride

Property	4-Cyanobenzoyl Fluoride	4-Cyanobenzoyl Chloride
Reactivity	Moderately reactive	Highly reactive[6][7]
Stability to Hydrolysis	Relatively stable[1]	Highly sensitive to moisture[6]
Handling	Easier to handle	Requires stringent anhydrous conditions
Selectivity	Higher selectivity for stronger nucleophiles	Lower selectivity
Byproducts	HF (less corrosive than HCl)	HCl (corrosive)

Experimental Protocols

Protocol 1: Determination of the Rate of Aminolysis

This protocol describes a general method for determining the second-order rate constant for the reaction of **4-cyanobenzoyl fluoride** with an amine using UV-Vis spectrophotometry.

Materials:

- **4-Cyanobenzoyl fluoride**
- Amine of interest (e.g., aniline, piperidine)
- Anhydrous solvent (e.g., acetonitrile, dioxane)
- UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

- Prepare stock solutions of **4-cyanobenzoyl fluoride** and the amine in the chosen anhydrous solvent.
- Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
- In a cuvette, mix a known concentration of the amine solution with the solvent.

- Initiate the reaction by adding a small volume of the **4-cyanobenzoyl fluoride** stock solution to the cuvette, ensuring rapid mixing. The final concentration of the amine should be in large excess (at least 10-fold) compared to the acyl fluoride to ensure pseudo-first-order kinetics.
- Immediately start monitoring the change in absorbance at a wavelength where the product amide has a significant absorbance maximum, and the reactants have minimal absorbance.
- Record the absorbance data over time until the reaction is complete.
- The pseudo-first-order rate constant (k_{obs}) can be obtained by fitting the absorbance data to a first-order exponential equation.
- The second-order rate constant (k) is then calculated by dividing k_{obs} by the concentration of the amine in excess ($k = k_{\text{obs}} / [\text{Amine}]$).

Protocol 2: Determination of the Rate of Hydrolysis

This protocol outlines a method for measuring the rate of hydrolysis of **4-cyanobenzoyl fluoride** in an aqueous-organic solvent mixture using conductometry.

Materials:

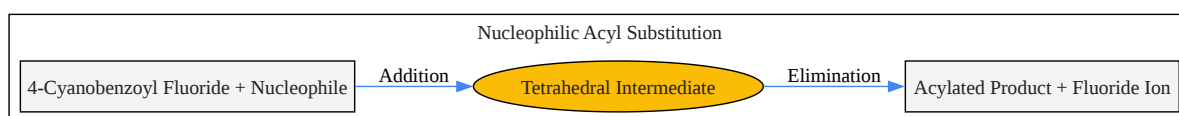
- **4-Cyanobenzoyl fluoride**
- Aqueous-organic solvent mixture (e.g., dioxane-water, acetonitrile-water)
- Conductivity meter with a thermostatted conductivity cell

Procedure:

- Prepare a stock solution of **4-cyanobenzoyl fluoride** in a dry, inert organic solvent (e.g., acetonitrile).
- Equilibrate the aqueous-organic solvent mixture in the thermostatted conductivity cell to the desired temperature.
- Initiate the reaction by injecting a small, known volume of the **4-cyanobenzoyl fluoride** stock solution into the stirred solvent mixture.

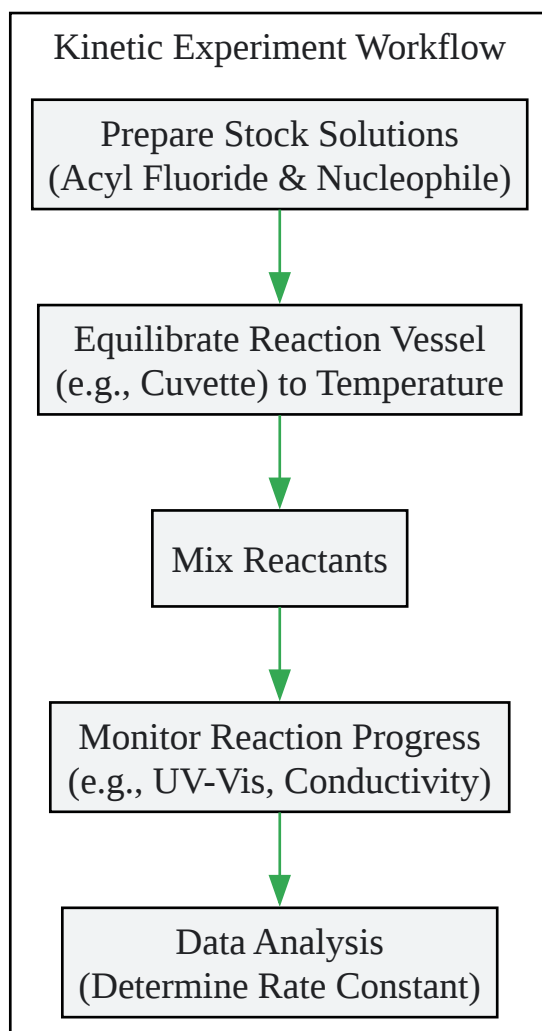
- Start recording the conductivity of the solution over time. The hydrolysis reaction produces hydrofluoric acid (HF), which increases the conductivity of the solution.
- Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.
- The first-order rate constant for the hydrolysis can be determined by fitting the conductivity data versus time to a first-order rate equation.

Visualizations



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Caption: General mechanism for the reaction of **4-cyanobenzoyl fluoride**.



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